A Senior Application Scientist's Guide to the Comparative Solubility of 2-(aminomethyl)-5-nitrophenol HBr in Water and DMSO
A Senior Application Scientist's Guide to the Comparative Solubility of 2-(aminomethyl)-5-nitrophenol HBr in Water and DMSO
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-(aminomethyl)-5-nitrophenol hydrobromide (HBr), a key intermediate in various chemical syntheses. We will explore its solubility profiles in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical methodologies for accurate solubility determination. Our approach is grounded in established experimental protocols and physicochemical theories to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. It dictates the concentration of a drug that can be achieved in solution, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(aminomethyl)-5-nitrophenol HBr, understanding its solubility in both aqueous and organic media is paramount for its application in various stages of research and development, from initial screening to final formulation.
Water, as the biological solvent, is the primary medium for assessing potential bioavailability. However, many organic molecules exhibit poor aqueous solubility, necessitating the use of organic solvents like DMSO in early-stage in vitro assays and for creating high-concentration stock solutions.[1][2] This guide will dissect the solubility of 2-(aminomethyl)-5-nitrophenol HBr in these two disparate solvent systems, providing a framework for predicting and experimentally verifying its behavior.
Physicochemical Characterization of Solute and Solvents
A thorough understanding of the molecular properties of both the solute and the solvents is essential to rationalize solubility behavior.
2-(aminomethyl)-5-nitrophenol HBr: The Solute
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Chemical Structure:
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The molecule possesses a phenolic hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a nitro group (-NO₂) attached to a benzene ring.
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The presence of the hydrobromide (HBr) indicates that it is the salt of a weak base (the aminomethyl group) and a strong acid (hydrobromic acid). This salt form is often chosen to enhance the aqueous solubility of a basic parent compound.[3][4]
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Key Physicochemical Properties:
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Molecular Formula: C₇H₉BrN₂O₃
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Molecular Weight: 249.06 g/mol
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Ionization: As a salt of a weak base, 2-(aminomethyl)-5-nitrophenol HBr will be fully ionized in solution. The aminomethyl group will be protonated (-CH₂NH₃⁺). The phenolic hydroxyl group is weakly acidic and its ionization will depend on the pH of the medium.
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Polarity: The molecule has several polar functional groups (-OH, -NH₃⁺, -NO₂), suggesting a high degree of polarity.
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The Solvents: Water vs. DMSO
| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |
| Solvent Type | Polar Protic | Polar Aprotic[1] |
| Dielectric Constant | ~80 | ~47 |
| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond acceptor only |
| Miscibility | Miscible with a wide range of polar solvents | Miscible with water and a wide range of organic solvents[5] |
| Key Features | Universal biological solvent, forms strong hydration shells around ions. | Excellent solvent for a wide range of polar and nonpolar compounds, including many salts.[6][7] |
Theoretical Solubility Profile and Mechanistic Insights
Based on the physicochemical properties, we can predict the solubility behavior of 2-(aminomethyl)-5-nitrophenol HBr in each solvent.
Solubility in Water
As a salt, 2-(aminomethyl)-5-nitrophenol HBr is expected to have significantly higher aqueous solubility than its free base form, 2-amino-5-nitrophenol, which is reported to be insoluble to slightly soluble in water.[8][9] The primary driving force for its dissolution in water is the ion-dipole interactions between the protonated amine (-CH₂NH₃⁺) and bromide (Br⁻) ions and the polar water molecules. Water molecules will form hydration shells around these ions, effectively shielding their charges and allowing them to disperse throughout the solvent.
The pH of the aqueous medium will be a critical factor. In acidic to neutral solutions, the compound will remain in its ionized, more soluble salt form. However, as the pH increases into the alkaline range, the protonated aminomethyl group will be deprotonated to the neutral amine (-CH₂NH₂), leading to the precipitation of the less soluble free base. This pH-dependent solubility is a characteristic feature of salts of weak bases.[10][11]
Solubility in DMSO
DMSO is a highly polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons for hydrogen bonding donation.[12] Its excellent solvating power for a wide range of compounds, including both polar and nonpolar molecules and salts, makes it a valuable solvent in drug discovery.[1][13]
For 2-(aminomethyl)-5-nitrophenol HBr, DMSO is expected to be an excellent solvent. The dissolution mechanism involves several interactions:
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Cation Solvation: The positively charged sulfur atom of the DMSO molecule can effectively solvate the protonated aminomethyl cation (-CH₂NH₃⁺).
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Anion Solvation: The negatively charged oxygen atom of DMSO can interact with the cation, while the bulky methyl groups can create a less structured environment around the bromide anion compared to the highly ordered hydration shell in water.
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Hydrogen Bonding: The oxygen atom of DMSO can act as a hydrogen bond acceptor for the hydroxyl and aminomethyl groups of the solute.
Given these favorable interactions, it is anticipated that the solubility of 2-(aminomethyl)-5-nitrophenol HBr will be substantially higher in DMSO than in water.
Comparative Solubility Summary
| Solvent | Predicted Solubility | Key Driving Forces |
| Water | Moderate to High | Ion-dipole interactions, hydrogen bonding. Solubility is expected to be pH-dependent. |
| DMSO | Very High | Strong polar interactions, hydrogen bond acceptance.[14] |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[15][16][17]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method.
Materials and Equipment
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2-(aminomethyl)-5-nitrophenol HBr (powder form)
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Deionized water
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Anhydrous DMSO
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Glass vials with screw caps
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Thermostatic shaking incubator
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Syringe filters (e.g., 0.22 µm PVDF or PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
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Analytical balance
Step-by-Step Experimental Protocol
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Preparation of Standard Solutions:
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Accurately weigh a known amount of 2-(aminomethyl)-5-nitrophenol HBr and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile for HPLC) to prepare a stock solution of known concentration.
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Perform serial dilutions of the stock solution to create a series of calibration standards.
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-
Sample Preparation:
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Add an excess amount of 2-(aminomethyl)-5-nitrophenol HBr to several vials. A visual excess of solid should be present to ensure saturation.
-
Accurately add a known volume of the test solvent (water or DMSO) to each vial.
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Seal the vials tightly to prevent solvent evaporation.
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-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to achieve a stable concentration.[15]
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-
Sample Filtration and Dilution:
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After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
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-
Analytical Quantification:
-
Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
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-
Calculation of Solubility:
-
Calculate the solubility of 2-(aminomethyl)-5-nitrophenol HBr in the test solvent using the following equation, taking into account the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
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Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not an intrinsic constant but is influenced by several external factors.
The Common Ion Effect in Aqueous Solutions
For the hydrobromide salt, the dissolution equilibrium in water can be represented as:
C₇H₈N₂O₃·HBr (s) ⇌ C₇H₈N₂O₃H⁺ (aq) + Br⁻ (aq)
If the aqueous medium already contains a significant concentration of bromide ions (e.g., from a bromide-containing buffer), the equilibrium will shift to the left, according to Le Chatelier's principle. This will result in a decrease in the molar solubility of the compound. This phenomenon, known as the "common ion effect," is an important consideration in formulation development.[10][18]
pH-Dependent Solubility Profile
As previously discussed, the pH of the aqueous medium has a profound impact on the solubility of 2-(aminomethyl)-5-nitrophenol HBr. A complete pH-solubility profile, determined by measuring solubility in buffers of varying pH (typically from 1.2 to 6.8 for biopharmaceutical classification), is essential for predicting its behavior in the gastrointestinal tract.[3][11][15]
Visualization of Key Influencing Factors
Caption: Key Factors Influencing the Solubility of Ionizable Compounds.
Safety and Handling Considerations
When handling 2-(aminomethyl)-5-nitrophenol HBr and DMSO, appropriate safety precautions must be observed.
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2-(aminomethyl)-5-nitrophenol HBr: The safety data for the hydrobromide salt is not extensively published. However, related compounds like 2-amino-5-nitrophenol are known to cause skin and eye irritation.[19] It is prudent to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
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DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5] Therefore, impermeable gloves should be worn at all times when handling DMSO solutions. It is a stable solvent under normal conditions but should be stored away from strong oxidizing agents.[12]
Conclusion
The solubility of 2-(aminomethyl)-5-nitrophenol HBr is a multifaceted property governed by the interplay between its molecular structure and the nature of the solvent. As a hydrobromide salt of a weak base, it is expected to exhibit moderate to high, pH-dependent solubility in water. In contrast, its solubility in the polar aprotic solvent DMSO is predicted to be significantly higher due to DMSO's exceptional solvating capabilities for a broad range of compounds. This guide provides the theoretical framework to understand these differences and a robust, self-validating experimental protocol for their quantitative determination. Accurate solubility data are indispensable for the rational design of experiments, the development of robust formulations, and ultimately, the successful progression of drug candidates.
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